molecular formula C16H16N2O5 B5699908 N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

Cat. No. B5699908
M. Wt: 316.31 g/mol
InChI Key: XYFGDSSVTSTQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide is part of a class of compounds characterized by their benzamide structure, modified with nitro, methyl, and methoxy groups. This modification impacts their chemical behavior, reactivity, and physical properties, making them subjects of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including nitration, methylation, and amide bond formation. For instance, Palmer et al. (1996) described the synthesis of a novel hypoxia-selective cytotoxin by displacement reactions followed by mesylation and mesylate displacement, demonstrating the complexity of synthesizing nitrobenzamide derivatives with specific functional groups (Palmer et al., 1996).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their chemical and physical properties. X-ray diffraction and DFT calculations are common methods for analyzing their structure. For example, Karabulut et al. (2014) used these methods to study N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of nitrobenzamides can include reduction, nitration, and substitution reactions. Palmer et al. (1995) explored the reductive chemistry of a nitrobenzamide derivative, uncovering its reduction pathway and identifying the most electron-affinic sites in the molecule (Palmer et al., 1995).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure. Shtamburg et al. (2012) investigated N-chloro-N-methoxy-4-nitrobenzamide, focusing on its crystal structure to understand its properties (Shtamburg et al., 2012).

Chemical Properties Analysis

The presence of nitro, methoxy, and methyl groups significantly impacts the electron distribution, acidity, and overall reactivity of the benzamide core. Studies like those by Thakral et al. (2020) on benzamide derivatives highlight the role of substituents in modulating the compound's activity and interactions at the molecular level (Thakral et al., 2020).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising properties as a drug, future research might focus on clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further in the field of chemistry .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)18(20)21)16(19)17-13-9-11(22-2)7-8-14(13)23-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFGDSSVTSTQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.